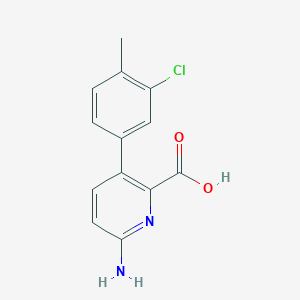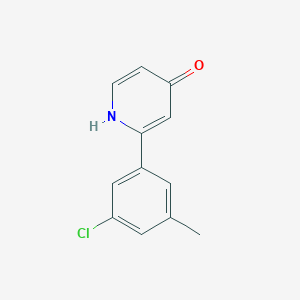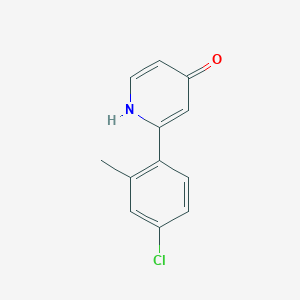
2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95% (2-CMPH-95) is a chemical compound that has been widely studied in the scientific community due to its various applications in research and laboratory experiments. The compound is a white crystalline solid with a melting point of 129-130°C and a boiling point of 300°C. It is soluble in water, ethanol, and methanol and is insoluble in ether and benzene. It is also known as 4-chloro-2-methylphenyl-4-hydroxypyridine and is represented by the chemical formula C8H8ClNO.
Wirkmechanismus
The exact mechanism of action of 2-CMPH-95 is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-CMPH-95 has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, the compound has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-CMPH-95 has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also stable and soluble in a variety of solvents, making it suitable for use in a wide range of experiments.
However, there are some limitations to using 2-CMPH-95 in laboratory experiments. It is not very soluble in organic solvents, and it can react with other compounds in the presence of light and oxygen. In addition, the compound is toxic if ingested and can cause skin irritation when it comes into contact with the skin.
Zukünftige Richtungen
There are many potential future directions for the use of 2-CMPH-95 in scientific research. For example, further research could be conducted to explore the compound’s potential applications in medicine and agriculture. In addition, further studies could be done to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to explore the use of 2-CMPH-95 as a catalyst in chemical reactions.
Synthesemethoden
2-CMPH-95 can be synthesized through a Sandmeyer reaction using 4-chloro-2-methylphenyl bromide and sodium hydroxide. The reaction yields a dibromide intermediate, which is then treated with hydroxypyridine to form 2-CMPH-95. The reaction is typically carried out in aqueous solution in an inert atmosphere such as nitrogen or argon.
Wissenschaftliche Forschungsanwendungen
2-CMPH-95 is used in scientific research for a variety of purposes. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds, such as 5-fluorouracil, a chemotherapy drug. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, the compound has been studied for its potential applications in the fields of medicine and agriculture.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQLQLLDQKNOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692586 |
Source


|
| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-46-2 |
Source


|
| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














